
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, also known as Brucine, is a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. It has been used in traditional medicine for centuries due to its analgesic and anti-inflammatory properties. In recent years, Brucine has gained attention from the scientific community for its potential application in various research fields.
Wirkmechanismus
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide exerts its pharmacological effects through various mechanisms, including the inhibition of voltage-gated sodium channels, the activation of GABA receptors, and the modulation of NMDA receptors. It also has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of inflammation and pain, and the improvement of cognitive function. It has also been shown to have neuroprotective effects and to enhance the activity of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has several advantages for laboratory experiments, including its low toxicity, high solubility in water and organic solvents, and its ability to penetrate the blood-brain barrier. However, its limitations include its instability in acidic environments and its potential to interfere with the activity of other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide, including its use as a chemotherapeutic agent for cancer treatment, its potential as a neuroprotective agent for the treatment of neurological disorders, and its use in the development of new analgesics and anti-inflammatory drugs. Additionally, further studies are needed to investigate its potential side effects and toxicity.
In conclusion, 1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide is a promising compound with a wide range of potential applications in various research fields. Its pharmacological effects, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to explore its full potential and to address its potential side effects and toxicity.
Synthesemethoden
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide can be synthesized through various methods, including the reduction of strychnine, the oxidation of brucine N-oxide, and the bromination of N-ethylcyclopropanecarboxamide. The most common method involves the bromination of N-ethylcyclopropanecarboxamide using N-bromosuccinimide (NBS) in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide has been extensively studied for its pharmacological activities, including its anti-tumor, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-N-ethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-2-14-11(15)12(6-7-12)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHORCAMRSQHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-N-ethylcyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

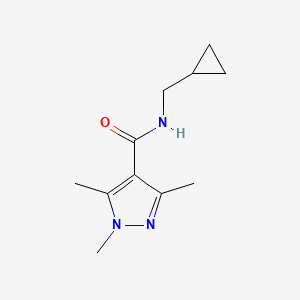
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
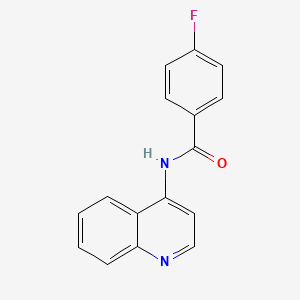
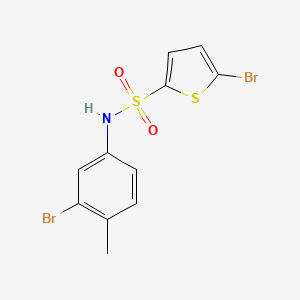
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
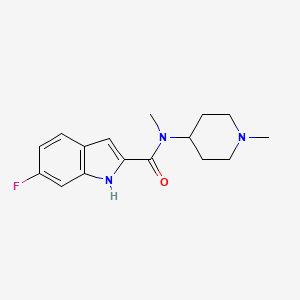
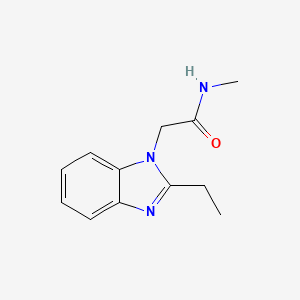
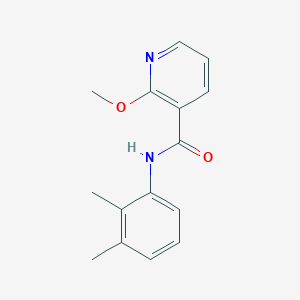

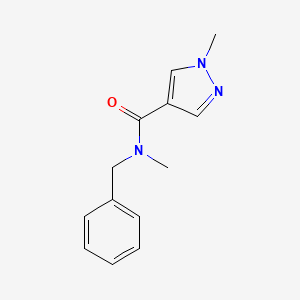
![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)

![7-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7501734.png)
